Cas no 1804859-10-6 (Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C10H5F4NO2S/c1-17-9(16)6-3-2-5(4-15)7(11)8(6)18-10(12,13)14/h2-3H,1H3
- InChIKey: SWGKDPRDTGYCJE-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(=C(C#N)C=CC=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 75.4
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011910-250mg |
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate |
1804859-10-6 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A015011910-500mg |
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate |
1804859-10-6 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
Alichem | A015011910-1g |
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate |
1804859-10-6 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoateに関する追加情報
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate (CAS No. 1804859-10-6): A Comprehensive Overview
Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate, with the CAS number 1804859-10-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include a cyano group, a fluoro substituent, and a trifluoromethylthio moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study and exploration.
The< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate molecule exhibits a high degree of functionalization, which is a key factor in its utility as a building block in the synthesis of more complex pharmaceutical agents. The presence of the cyano group (–CN) imparts a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Conversely, the fluoro substituent (–F) at the 3-position introduces metabolic stability and influences electronic properties, while the trifluoromethylthio group (–S(CF₃)) adds both lipophilicity and potential bioisosteric properties, which are often exploited in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate compound has emerged as a valuable intermediate in this pursuit. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, the cyano group can be further functionalized into amides or carboxylic acids, while the fluoro and trifluoromethylthio groups can be used to modulate pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory and anti-cancer agents. Studies have shown that benzoate derivatives can exhibit significant anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate molecule, with its electron-withdrawing cyano group and electron-donating trifluoromethylthio group, may interact with these enzymes in unique ways, potentially leading to more potent and selective inhibition.
Furthermore, the< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate compound has shown promise in preclinical studies as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically target these kinases, researchers aim to develop therapies that can disrupt aberrant signaling networks. The structural features of< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate, particularly the trifluoromethylthio group, make it an attractive scaffold for such applications due to its ability to enhance binding affinity and selectivity.
The synthesis of< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the process begins with the preparation of fluorinated benzoic acid derivatives followed by esterification with methyl alcohol under acidic conditions. The introduction of the cyano group is often achieved through cyanation reactions using appropriate reagents such as copper(I) cyanide or potassium cyanide. Finally, the trifluoromethylthio group is incorporated via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Each step must be meticulously controlled to avoid unwanted side products and ensure the integrity of the final product.
In terms of analytical characterization, Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate can be identified using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). NMR spectroscopy provides detailed information about the molecular structure, allowing researchers to confirm the presence of all functional groups. IR spectroscopy helps identify characteristic absorption bands associated with cyano, fluoro, and sulfur-containing moieties. Mass spectrometry offers high-resolution data that can be used to determine molecular weight and fragmentation patterns.
The pharmacological profile of< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate is an area of active investigation. Preliminary studies have suggested that this compound may possess anti-proliferative effects on certain cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Additionally, its potential anti-inflammatory properties have been explored through in vitro assays that measure inflammatory mediator release from immune cells. These findings underscore its therapeutic potential but also highlight the need for further research to fully elucidate its mechanisms of action.
The development of new drugs is often hampered by issues related to bioavailability and metabolic stability. However, the structural features of< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate may offer advantages in this regard. The fluoro substituent is known to enhance metabolic stability by resisting hydrolysis under physiological conditions. Moreover, the lipophilicity imparted by the trifluoromethylthio group can improve membrane permeability, thereby increasing oral bioavailability. These properties make it an attractive candidate for further development into a lead compound for new therapeutic agents.
In conclusion,< strong>Methyl 4-cyano-3-fluoro-2-(trifluoromethylthio)benzoate (CAS No. 1804859-10-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural composition enables diverse applications in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. While further studies are needed to fully understand its biological activities and optimize its synthetic routes, this compound represents a promising avenue for innovation in medicinal chemistry.
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